

Application Note: Cis-2-Nonene as a Standard for Analytical Chemistry

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Compound of Interest

Compound Name: *cis-2-Nonene*

Cat. No.: B043856

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Abstract

This document provides detailed application notes and protocols for the use of **cis-2-nonene** as an analytical standard, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) applications. It is intended for researchers, scientists, and professionals in drug development and quality control who require accurate quantification of volatile and semi-volatile organic compounds. This note covers the physicochemical properties, standard preparation, a detailed GC-MS protocol using the internal standard method, and data analysis procedures.

Introduction

Cis-2-nonene (CAS: 6434-77-1) is a nine-carbon alkene that serves as a valuable reference material in analytical chemistry.[1] Due to its defined structure and volatility, it is particularly suitable as an internal standard for the analysis of hydrocarbons, environmental pollutants, and in metabolomics studies. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other analytes.[2] This method is effective in correcting for variations in injection volume and potential sample loss during preparation, thereby enhancing the accuracy and reproducibility of results.[2][3]

Physicochemical and Purity Data

Accurate quantification relies on the use of a well-characterized standard. **Cis-2-nonene** is commercially available as a high-purity certified reference material (CRM). CRMs are

manufactured and certified under stringent ISO 17034 and ISO/IEC 17025 standards, ensuring traceability to national standards.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 1: Physicochemical Properties of **cis-2-Nonene**

Property	Value	Reference
CAS Number	6434-77-1	[8]
Molecular Formula	C ₉ H ₁₈	[8]
Molecular Weight	126.24 g/mol	[1]
Boiling Point	150.5 °C at 760 mmHg	
Density	0.739 g/cm ³	
Appearance	Colorless Liquid	
Synonyms	(Z)-2-Nonene, (2Z)-Non-2-ene	[8]

Table 2: Representative Certificate of Analysis Data for a **cis-2-Nonene** CRM

Parameter	Specification
Purity (by GC-FID)	≥ 99.8%
Certified Concentration	100.0 µg/mL ± 0.5 µg/mL in Methanol
Expanded Uncertainty (k=2)	± 0.5%
Traceability	NIST Standard Reference Material
Expiration Date	24 months from date of certification
Storage Conditions	2°C to 8°C in a sealed, light-resistant container

Experimental Protocols

This section details the protocol for using **cis-2-nonene** as an internal standard for the quantification of a target analyte by GC-MS.

Standard and Sample Preparation

Proper storage and handling of volatile standards are crucial to prevent concentration changes due to evaporation.[9] Standards should be stored in a refrigerator (2°C to 8°C) in tightly sealed amber vials with PTFE-lined caps.[9]

Protocol for Preparation of Calibration Standards:

- Prepare a Primary Stock Solution: If starting from a neat standard, accurately weigh and dissolve it in a suitable solvent (e.g., methanol, hexane) to create a high-concentration stock solution (e.g., 1000 µg/mL).
- Prepare the Internal Standard (IS) Working Solution: Dilute the **cis-2-nonene** CRM to a fixed concentration that yields a robust detector response (e.g., 10 µg/mL). A supplier may provide a ready-to-use solution, such as 100 µg/mL in methanol.[10]
- Prepare Calibration Curve Standards: Create a series of at least five calibration standards by adding varying concentrations of the target analyte(s) to vials.
- Spike with Internal Standard: Add a constant, known volume of the **cis-2-nonene** IS working solution to each calibration standard and each unknown sample. For example, add 100 µL of a 10 µg/mL IS solution to 900 µL of each standard/sample to achieve a final IS concentration of 1 µg/mL.
- Vortex each solution to ensure homogeneity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following protocol is a representative method for the analysis of C6-C9 hydrocarbons and can be adapted as needed.

Table 3: GC-MS Instrument Parameters

Parameter	Setting	Rationale / Details
GC System	Agilent 8890 GC / 5977B MSD or equivalent	Standard system for volatile compound analysis. [11]
Column	Agilent CP-Al ₂ O ₃ /KCl, 50 m x 0.32 mm x 5.0 µm	PLOT column providing excellent separation for C1-C9 hydrocarbons.
Injection Volume	1 µL	
Inlet Temperature	250 °C	Ensures complete volatilization of analytes.
Injection Mode	Split (Ratio 50:1)	Prevents column overloading and ensures sharp peaks.
Carrier Gas	Helium, Constant Flow at 1.2 mL/min	Inert carrier gas compatible with MS detection.
Oven Program	Initial: 50 °C, hold for 2 min Ramp 1: 10 °C/min to 180 °C Ramp 2: 20 °C/min to 220 °C, hold for 3 min	Temperature program designed to separate a range of volatile hydrocarbons.
MS Transfer Line	230 °C	Prevents condensation of analytes between GC and MS.
Ion Source Temp.	230 °C	Standard temperature for electron ionization.
Quadrupole Temp.	150 °C	[11]
Ionization Mode	Electron Ionization (EI) at 70 eV	[11]
Acquisition Mode	Scan (m/z 40-350) and/or SIM	Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity.
Solvent Delay	3.0 min	Prevents the high concentration of solvent from damaging the MS filament. [12]

Data Analysis and Quantification

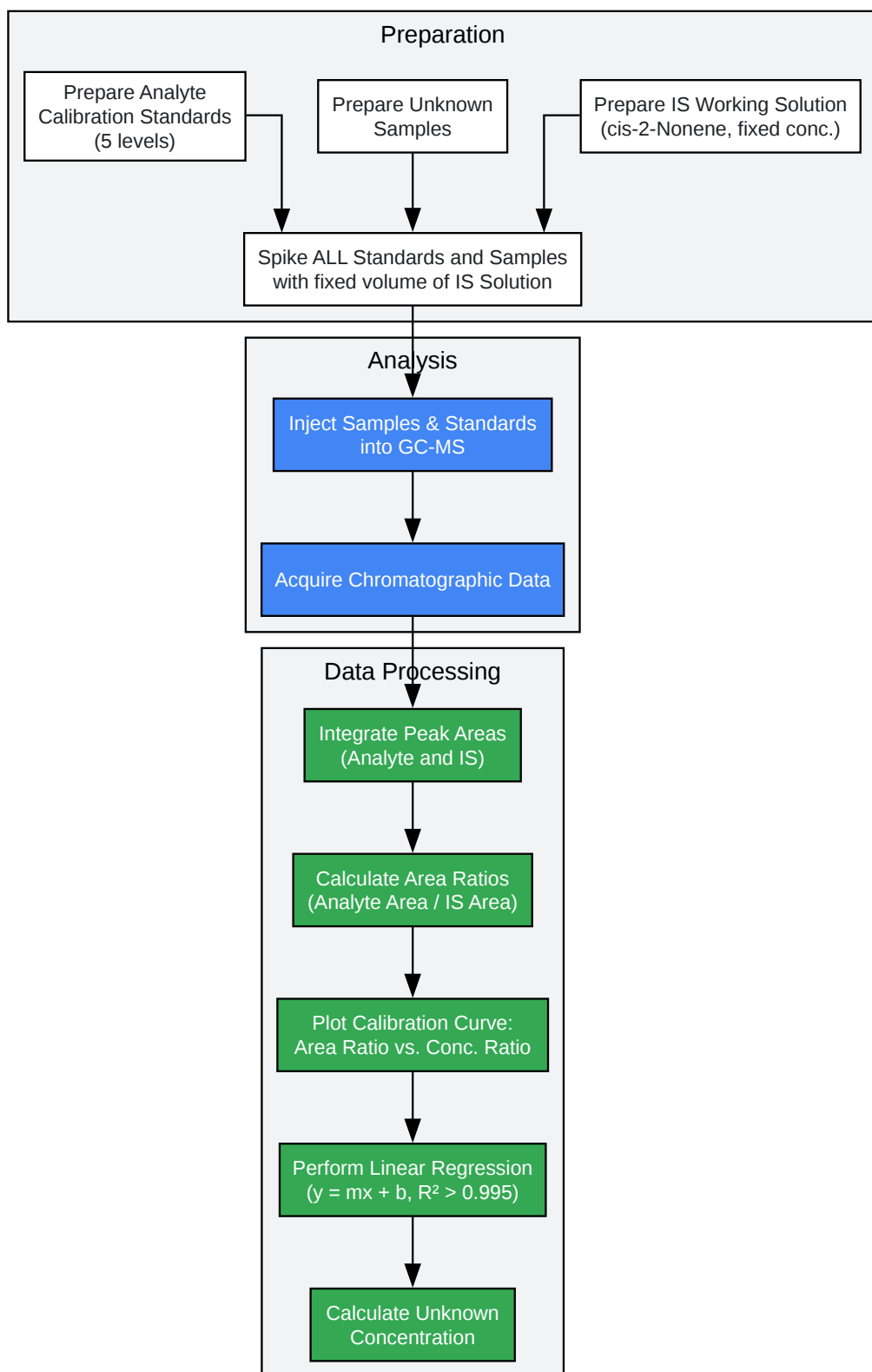
Quantification is performed by establishing a calibration curve based on the relative response of the analyte to the internal standard.^[13]

- **Peak Integration:** Integrate the chromatographic peaks for the target analyte and the internal standard (**cis-2-nonene**) in all chromatograms (standards and samples).
- **Calculate Response Factor (RF):** For each calibration standard, calculate the Response Factor (RF) using the following equation: $RF = (Area_{Analyte} / Area_{IS}) / (Concentration_{Analyte} / Concentration_{IS})$
- **Construct Calibration Curve:** Plot the area ratio ($Area_{Analyte} / Area_{IS}$) on the y-axis against the concentration ratio ($Concentration_{Analyte} / Concentration_{IS}$) on the x-axis.^{[3][14]}
- **Linear Regression:** Perform a linear regression on the calibration curve data points. The resulting equation will be in the form $y = mx + b$, where y is the area ratio and x is the concentration ratio. A good calibration will have a coefficient of determination (R^2) > 0.995.
- **Calculate Unknown Concentration:** For each unknown sample, calculate the area ratio from its chromatogram. Use the regression equation to solve for the concentration ratio (x). Since the concentration of the internal standard is known, the concentration of the analyte in the sample can be determined.

Visualizations

Workflow for Internal Standard Quantification

The following diagram illustrates the complete workflow from sample preparation to final concentration determination using **cis-2-nonene** as an internal standard.

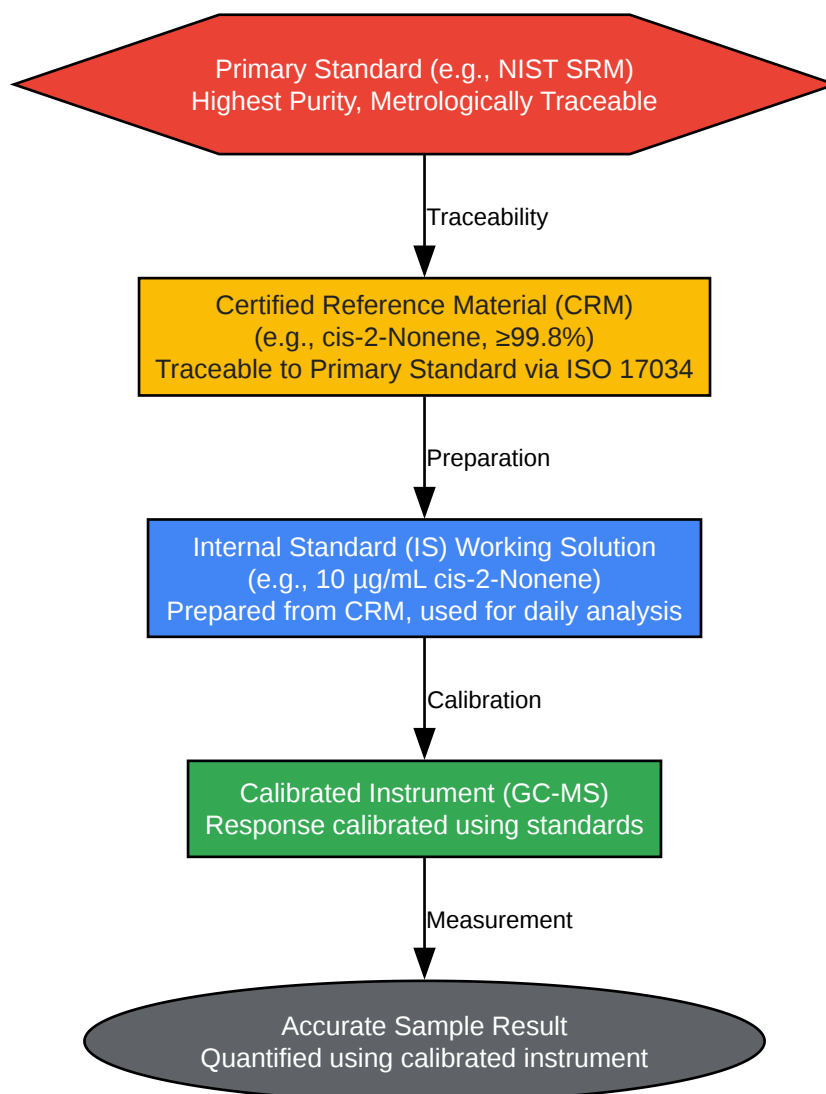


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Workflow for GC-MS quantification using an internal standard.

Hierarchy of Analytical Standards

The use of **cis-2-nonene** as a routine internal standard is supported by a hierarchy of reference materials that ensures measurement traceability and accuracy.



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Traceability hierarchy for analytical reference materials.

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